![molecular formula C9H8N4O B1623252 8-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline CAS No. 216218-93-8](/img/structure/B1623252.png)

8-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline

Overview

Description

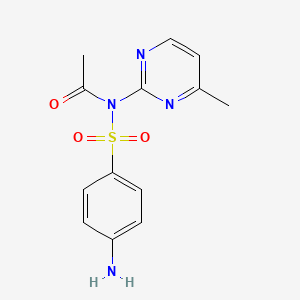

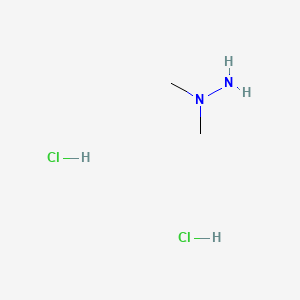

8-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline is a chemical compound with the molecular formula C9H8N4O2 . It has an average mass of 204.185 Da and a monoisotopic mass of 204.064728 Da .

Molecular Structure Analysis

The 8-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline molecule contains a total of 24 bonds. There are 16 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, and 1 Pyridazine .Chemical Reactions Analysis

The specific chemical reactions involving 8-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline are not provided in the search results. For detailed reaction mechanisms, it is suggested to consult specialized chemical literature or databases.Scientific Research Applications

Synthesis Methods :

- Klenov, M. S., et al. (2011) developed methods for synthesizing [1,2,5]oxadiazolo[3,4-c]cinnoline 5-oxides, including the reaction of 3-nitramino-4-(R-phenyl)furazans or their O-methyl derivatives with electrophilic agents. This process led to the formation of oxodiazonium ions, which are critical in electrophilic aromatic substitution reactions (Klenov et al., 2011).

Electrochemical Properties :

- Chen, J.-C., et al. (2011) investigated new conjugated polymers containing benzo[c]cinnoline and oxadiazole moieties. These polymers showed potential as hole-blocking or electron-injection layers for OLED applications due to their low LUMO and HOMO energy levels (Chen et al., 2011).

Picornavirus Inhibitors :

- Diana, G., et al. (1995) modified the oxazoline ring of WIN 54954, a broad-spectrum antipicornavirus compound. They found that the (trifluoromethyl)oxadiazole showed a global metabolic protective effect against hepatic metabolism, indicating potential in antiviral therapies (Diana et al., 1995).

Antimicrobial and Antioxidant Properties :

- Verma, V. A. (2018) synthesized new Indolo[3,2-c]isoquinoline derivatives, which displayed potent antimicrobial activity against bacteria and fungi, as well as promising radical scavenging and chelating activities (Verma, 2018).

Anti-Malarial Activity :

- Unnissa, S. H., et al. (2015) synthesized a series of Pyrazole-based Cinnoline derivatives, exhibiting in vitro anti-malarial activity against Plasmodium falciparum and anti-bacterial activity against various pathogenic microbes (Unnissa et al., 2015).

Synthesis of Novel Derivatives :

- Kimball, D., et al. (2002) presented a new route to isoindazoles and cinnolines through the cyclization of (2-alkynylphenyl)triazenes. This method offers versatility in the synthesis of these compounds under neutral conditions (Kimball et al., 2002).

Oxadiazole Derivatives in Corrosion Inhibition :

- Rbaa, M., et al. (2019) synthesized novel 8-hydroxyquinoline derivatives based on oxadiazole, which were efficient as corrosion inhibitors for mild steel in hydrochloric acid. Their study highlights the potential of these compounds in industrial applications (Rbaa et al., 2019).

Mechanism of Action

The mechanism of action for 8-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline is not specified in the search results. The mechanism of action usually refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect.

properties

IUPAC Name |

8-methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-5-4-6-7(11-10-5)2-3-8-9(6)13-14-12-8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTGVAZZQSNJFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC3=NON=C32)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390582 | |

| Record name | 8-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline | |

CAS RN |

216218-93-8 | |

| Record name | 8-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-3-[(1-oxodocosyl)oxy]propyltrimethylammonium chloride](/img/structure/B1623180.png)

![1-[2-Bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene](/img/structure/B1623181.png)